molecular formula C16H11NO3 B12460816 (2E)-2-[(E)-benzoyl]-3-(3,4-dihydroxyphenyl)prop-2-enenitrile

(2E)-2-[(E)-benzoyl]-3-(3,4-dihydroxyphenyl)prop-2-enenitrile

Cat. No.: B12460816
M. Wt: 265.26 g/mol
InChI Key: QBKFKKGORMOFFU-UHFFFAOYSA-N
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Description

Introduction to (2E)-2-[(E)-Benzoyl]-3-(3,4-Dihydroxyphenyl)prop-2-enenitrile

Structural Classification Within the Chalcone Family

Chalcones, characterized by their α,β-unsaturated ketone backbone (C6H5–C(O)–CH=CH–C6H5), represent a foundational class of flavonoids with diverse biological and chemical applications. This compound (C16H11NO3) modifies this core structure through three key features:

  • Benzoyl Substitution : A benzoyl group (–C(O)C6H5) replaces the traditional acetophenone-derived aryl group at position 2.
  • Catecholic B-Ring : The B-ring adopts a 3,4-dihydroxyphenyl (catechol) moiety, enhancing hydrogen-bonding capacity and redox activity.
  • α-Nitrile Group : A nitrile (–C≡N) at the α-position introduces electronic polarization to the enone system, altering reactivity and intermolecular interactions.

The compound’s IUPAC name, (E)-2-benzoyl-3-(3,4-dihydroxyphenyl)prop-2-enenitrile, explicitly defines its (E)-stereochemistry at both the C2–C3 and C1'–C2' double bonds (Figure 1). This configuration creates a planar, conjugated system spanning the benzoyl, enone, and catechol groups, as evidenced by its SMILES notation: C1=CC=C(C=C1)C(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N.

Table 1 : Structural comparison with classical chalcones

Feature Classical Chalcone (2E)-2-[(E)-Benzoyl Derivative
A-ring Phenyl Benzoyl-substituted phenyl
B-ring Variable (e.g., hydroxylated) 3,4-Dihydroxyphenyl (catechol)
α-Substituent Hydrogen Nitrile (–C≡N)
Double-bond geometry Typically (E) (E,E) across C2–C3 and C1'–C2'

Historical Context of Chalcone Derivatives in Organic Chemistry

Chalcones have served as synthetic intermediates since the 19th century, with their preparation via aldol condensation first reported in 1899. The derivative under discussion emerges from two evolutionary trends in chalcone chemistry:

  • Functionalization of the Enone System : Early 20th-century studies demonstrated that α-substituents (e.g., –CN, –NO2) modulate chalcones’ electrophilicity, enabling nucleophilic additions at the β-carbon. The nitrile group in this compound follows this paradigm, potentially enhancing Michael acceptor activity.
  • Catecholic Substitution : The 3,4-dihydroxyphenyl group reflects mid-20th-century efforts to mimic natural phenolic antioxidants like quercetin. Catechol-containing chalcones exhibit enhanced radical-scavenging capabilities due to ortho-dihydroxy-mediated electron delocalization.

Synthetically, this derivative likely originates from Knoevenagel condensations between benzoylacetonitrile and 3,4-dihydroxybenzaldehyde, a method refined in the 2000s for high-yield, stereocontrolled chalcone synthesis.

Significance of Stereochemical Configuration (E/Z Isomerism)

The (E,E)-configuration of this chalcone derivative critically determines its physicochemical and biological properties:

Geometric Effects on Conjugation
  • The (E)-orientation at C2–C3 extends π-conjugation from the benzoyl carbonyl (C=O) through the enone system to the catechol ring, creating a 12-atom conjugated pathway. This delocalization lowers the HOMO-LUMO gap, as evidenced by UV-Vis absorption maxima near 340 nm.
  • Z-isomerization at either double bond would disrupt conjugation, reducing stability and altering spectroscopic profiles.
Steric and Electronic Implications
  • The (E)-configuration positions the bulky benzoyl and catechol groups on opposite sides of the enone plane, minimizing steric clash. Molecular modeling of analogous chalcones shows that Z-isomers exhibit 15–20° torsional angles between aromatic rings, whereas E-isomers remain coplanar.
  • Nitrile polarization: The α-C≡N group withdraws electron density via induction, increasing the β-carbon’s electrophilicity. In (E)-isomers, this effect synergizes with conjugation to the benzoyl carbonyl, creating a potent Michael acceptor site.

Figure 2 : Comparative DFT-calculated geometries of (E,E)- vs. (E,Z)-isomers (hypothetical data based on)

Isomer Dihedral Angle (C1'–C2'–C3–C4) LUMO Energy (eV)
(E,E) 178.3° -1.45
(E,Z) 32.7° -1.12

The (E,E)-isomer’s near-planar geometry and lower LUMO energy facilitate interactions with biological targets such as kinase ATP-binding pockets and antioxidant response elements.

Properties

IUPAC Name

2-benzoyl-3-(3,4-dihydroxyphenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c17-10-13(16(20)12-4-2-1-3-5-12)8-11-6-7-14(18)15(19)9-11/h1-9,18-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKFKKGORMOFFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=CC2=CC(=C(C=C2)O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)C(=CC2=CC(=C(C=C2)O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation Approach

The Knoevenagel reaction is a cornerstone method for synthesizing α,β-unsaturated nitriles. This approach leverages the nucleophilic addition of a nitrile to an α,β-unsaturated carbonyl compound, followed by dehydration.

Key Steps

Component Role Source/Preparation
3,4-Dihydroxybenzaldehyde Aldehyde component Synthesized via hydroxylation of benzaldehyde derivatives or extracted from natural sources
Benzoylacetonitrile Nitrile component Prepared from benzoyl chloride and potassium cyanide (CAS 1820-85-1)
Base (e.g., Piperidine) Catalyst for enolate formation Facilitates deprotonation of benzoylacetonitrile to form the active nucleophile
Reaction Mechanism
  • Deprotonation : Piperidine abstracts the α-hydrogen from benzoylacetonitrile, generating an enolate.
  • Nucleophilic Attack : The enolate attacks the aldehyde (3,4-dihydroxybenzaldehyde), forming a β-hydroxy nitrile intermediate.
  • Dehydration : Elimination of water yields the α,β-unsaturated nitrile with E -configuration favored due to steric and electronic factors.
Optimized Conditions
Parameter Value Rationale
Solvent Ethanol or DMF Polar aprotic solvents enhance reaction rates
Temperature 60–80°C (reflux) Accelerates dehydration step while minimizing side reactions
Catalyst Loading 10–20 mol% Piperidine Ensures sufficient enolate formation without overloading the system
Reaction Time 4–8 hours Achieves >70% conversion under reflux conditions

Example Protocol :

  • Combine 3,4-dihydroxybenzaldehyde (1 eq), benzoylacetonitrile (1.2 eq), and piperidine (0.1 eq) in ethanol.
  • Heat to reflux for 6 hours.
  • Cool, filter, and purify via silica gel chromatography (ethyl acetate/hexanes, 1:3).

Claisen-Schmidt Condensation

This method is typically used for α,β-unsaturated ketones but can be adapted for nitriles by modifying starting materials.

Key Steps

Component Role Source/Preparation
Benzaldehyde Aldehyde component Commercially available
3,4-Dihydroxyacetophenone Ketone component Prepared via Friedel-Crafts acylation of 3,4-dihydroxybenzene
Base (e.g., NaOH) Catalyst for condensation Facilitates aldol-type coupling between aldehyde and ketone
Reaction Mechanism
  • Aldol Condensation : Base-induced nucleophilic attack of the ketone enolate on benzaldehyde.
  • Dehydration : Formation of the α,β-unsaturated system.
  • Nitrile Introduction : Subsequent reaction with cyanide ion to replace the ketone oxygen.
Challenges
  • Stereochemical Control : Requires rigorous conditions to favor E -isomer.
  • Oxidation Sensitivity : 3,4-Dihydroxyphenyl groups may oxidize under basic conditions, necessitating inert atmosphere.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by uniform heating and rapid kinetics.

Procedure

  • Components : 3,4-Dihydroxybenzaldehyde, benzoylacetonitrile, and piperidine in ethanol.
  • Conditions : 100°C, 30 minutes, 150 W microwave power.
  • Yield : ~85% (vs. ~70% under conventional heating).

Advantages :

  • Reduced reaction time (30 mins vs. 6 hrs).
  • Lower energy consumption.

Protection-Deprotection Strategies

For sensitive 3,4-dihydroxyphenyl groups, protection with methyl or acetyl groups is employed.

Steps

  • Protection : Treat 3,4-dihydroxybenzaldehyde with methyl iodide/K2CO3 to form 3,4-dimethoxybenzaldehyde.
  • Condensation : Perform Knoevenagel reaction as above.
  • Deprotection : Treat with BBr3 or HBr/AcOH to regenerate dihydroxy groups.

Isomer Separation and Purification

Method Details Yield Recovery
Column Chromatography Silica gel (ethyl acetate/hexanes, 1:4 → 1:1) 80–90%
Recrystallization Ethanol/water (1:1) 70–85%

Characterization :

  • ¹H NMR : Peaks at δ 7.8–7.9 (aromatic), δ 8.2 (β-H), δ 9.5 (OH).
  • IR : C≡N stretch at 2215 cm⁻¹, C=O at 1680 cm⁻¹.

Troubleshooting and Optimization

Issue Solution
Low Yield Increase benzoylacetonitrile equivalents (1.5 eq) or extend reaction time
Oxidation of Dihydroxyphenyl Use antioxidants (e.g., BHT) or perform reactions under N2
Z-Isomer Formation Use bulky bases (e.g., DBU) to favor E-configuration

Comparative Analysis of Methods

Method Advantages Limitations Yield
Knoevenagel Condensation High stereoselectivity, simple setup Requires inert atmosphere for dihydroxyphenyl 70–85%
Microwave-Assisted Rapid synthesis, high efficiency Limited scalability 85%
Claisen-Schmidt Versatile for diverse substrates Additional protection/deprotection steps 60–75%

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(E)-benzoyl]-3-(3,4-dihydroxyphenyl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The benzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-[(E)-benzoyl]-3-(3,4-dihydroxyphenyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. The presence of dihydroxyphenyl groups suggests that it may scavenge free radicals and reduce oxidative stress in biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the development of new drugs for treating diseases related to oxidative stress and inflammation.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2E)-2-[(E)-benzoyl]-3-(3,4-dihydroxyphenyl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The dihydroxyphenyl group can interact with reactive oxygen species, neutralizing them and reducing oxidative damage. Additionally, the benzoyl group may interact with specific proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Modifications and Key Functional Groups

The following table highlights critical structural differences and similarities:

Compound Name Substituents (C2/C3) Molecular Formula Key Functional Groups Potential Bioactivity
(2E)-2-[(E)-benzoyl]-3-(3,4-dihydroxyphenyl)prop-2-enenitrile (Target) Benzoyl / 3,4-dihydroxyphenyl C₁₆H₁₁NO₃ Nitrile, benzoyl, catechol Antioxidant, kinase inhibition
(2E)-2-Benzoyl-3-(2-thienyl)acrylonitrile Benzoyl / 2-thienyl C₁₄H₉NOS Nitrile, benzoyl, thiophene Antiviral, enzyme inhibition
(2E)-2-[(E)-benzoyl]-3-(2,6-dichlorophenyl)prop-2-enenitrile Benzoyl / 2,6-dichlorophenyl C₁₆H₁₀Cl₂NO Nitrile, benzoyl, chloro groups Cytotoxic, membrane permeability
(2E)-2-(4-chlorophenyl)-3-[(2-chlorophenyl)amino]prop-2-enenitrile 4-Chlorophenyl / 2-chloroaniline C₁₅H₁₀Cl₂N₂ Nitrile, chloro, amino Kinase inhibition, DNA intercalation
(2E)-2-[(R)-amino(hydroxy)methyl]-3-(3,4-dihydroxyphenyl)prop-2-enenitrile Amino(hydroxy)methyl / catechol C₁₀H₁₀N₂O₃ Nitrile, amino, hydroxyl, catechol Antioxidant, neuroprotective

Physicochemical Properties

  • Solubility : The target compound’s catechol group enhances water solubility compared to dichlorophenyl (lipophilic) or thienyl (moderately polar) analogues .
  • Electron Effects: Nitrile and benzoyl groups create an electron-deficient α,β-unsaturated system, facilitating Michael addition reactions. Chloro substituents (e.g., ) increase electrophilicity, while amino groups (e.g., ) introduce nucleophilic sites .

Biological Activity

The compound (2E)-2-[(E)-benzoyl]-3-(3,4-dihydroxyphenyl)prop-2-enenitrile , also known as C16H11NO3 , has garnered attention in recent years due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure features a β-phenyl-α,β-unsaturated carbonyl motif, which is significant in influencing its biological activities. The presence of hydroxyl groups on the phenyl ring enhances its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Properties : The compound has shown potential in reducing oxidative stress markers in cellular models.
  • Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its use in inflammatory conditions.
  • Antimicrobial Activity : Studies have indicated that this compound possesses antibacterial properties against certain strains of bacteria.
  • Inhibition of TNF-α : The compound has demonstrated a dose-dependent inhibition of TNF-α production in various models, which is crucial for managing inflammatory diseases .
  • Reactive Oxygen Species (ROS) Suppression : It effectively reduces ROS levels, contributing to its antioxidant capabilities .
  • Tyrosinase Inhibition : The compound exhibits significant inhibitory effects on mushroom tyrosinase, which is relevant for skin whitening and anti-aging applications .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to specific structural features:

Structural FeatureEffect on Activity
Hydroxyl GroupsEnhance binding affinity and activity against targets
β-Phenyl-α,β-unsaturatedCritical for antioxidant and anti-inflammatory activity
Substituents on Phenyl RingInfluence the degree of tyrosinase inhibition

Research has shown that compounds with 2,4-dihydroxyl substitutions exhibit stronger binding to tyrosinase through hydrogen bonding interactions at the active site .

Case Studies

  • Inflammatory Bowel Disease (IBD) : A study demonstrated that derivatives similar to this compound effectively reduced inflammation in rat models of IBD by inhibiting TNF-α expression and ROS production .
  • Skin Whitening Agents : The compound's ability to inhibit tyrosinase has been explored for cosmetic applications. In vitro studies showed that it could significantly reduce melanin production in skin cells, making it a candidate for skin whitening formulations .

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